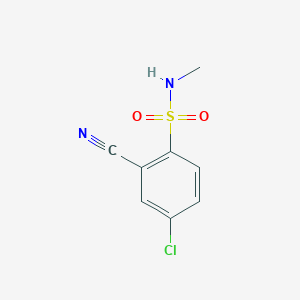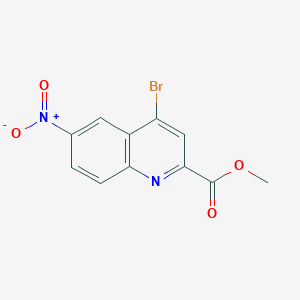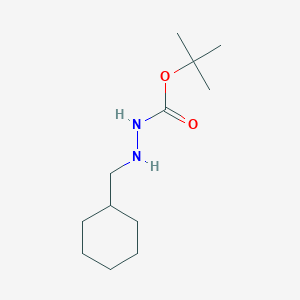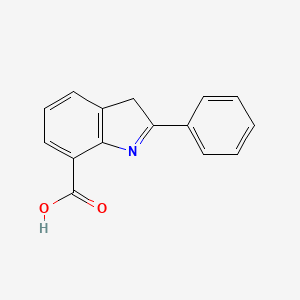
2-Phenyl-3H-indole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3H-indole-7-carboxylic acid: is a heterocyclic compound with a fused indole ring system. . Indoles are significant in natural products, drugs, and cell biology. This compound has attracted attention due to its potential biological activities.
Métodos De Preparación
Synthetic Routes:: Several synthetic methods exist for preparing 2-phenyl-3H-indole-7-carboxylic acid. One notable approach is the Fischer indole synthesis , where optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) to yield the tricyclic indole product .
Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions and scalability considerations are crucial.
Análisis De Reacciones Químicas
Reactivity:: 2-Phenyl-3H-indole-7-carboxylic acid can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes can modify its structure.
Substitution: Substituents can be introduced at different positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and substituents. For example, reduction could yield an indoline derivative.
Aplicaciones Científicas De Investigación
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Drug Discovery: Investigated for potential pharmaceutical applications.
Antimicrobial Properties: Explored for activity against microbes.
Anticancer Potential: Studied for its effects on cancer cells.
Fine Chemicals: Used as intermediates in chemical processes.
Mecanismo De Acción
The precise mechanism by which 2-Phenyl-3H-indole-7-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While 2-Phenyl-3H-indole-7-carboxylic acid is unique in its structure, it shares similarities with other indole derivatives. Further exploration of related compounds can provide valuable insights.
Propiedades
Fórmula molecular |
C15H11NO2 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-phenyl-3H-indole-7-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
Clave InChI |
BNIZZBJWPXZSHM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC=C2)C(=O)O)N=C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)
![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)



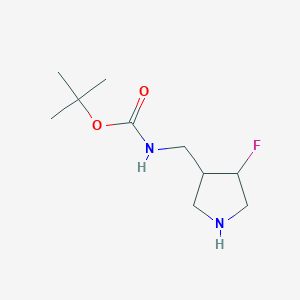
![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)



